Trichloro(methylsulfanyl)methane
Overview
Description
Trichloro(methylsulfanyl)methane is an organosulfur compound with the molecular formula C₂H₃Cl₃S. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of three chlorine atoms and a methylsulfanyl group attached to a methane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro(methylsulfanyl)methane can be synthesized through several methods. One common synthetic route involves the reaction of methanesulfonic acid with thionyl chloride or phosgene. The reaction proceeds as follows: [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The compound can be produced by the chlorination of methanesulfonic acid using chlorine gas under controlled conditions. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trichloro(methylsulfanyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloro(methylsulfanyl)methane and monochloro(methylsulfanyl)methane.
Substitution: Hydroxylated and aminated derivatives.
Scientific Research Applications
Trichloro(methylsulfanyl)methane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of trichloro(methylsulfanyl)methane involves its interaction with various molecular targets. The compound can act as an alkylating agent, reacting with nucleophilic sites in biomolecules such as DNA and proteins. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecules’ structure and function. The pathways involved in these reactions include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Trichloro(methylsulfanyl)methane can be compared with other similar compounds, such as:
Methanesulfonyl chloride: Similar in structure but lacks the chlorine atoms on the methane backbone.
Methylsulfonylmethane (MSM): Contains a sulfonyl group instead of the methylsulfanyl group.
Dimethyl sulfone: Features two methyl groups attached to a sulfone group.
Uniqueness
This compound is unique due to the presence of three chlorine atoms and a methylsulfanyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
trichloro(methylsulfanyl)methane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3S/c1-6-2(3,4)5/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYMEOFTIKCHCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536983 | |
Record name | Trichloro(methylsulfanyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30536983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2976-35-4 | |
Record name | Trichloro(methylthio)methane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2976-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichloro(methylsulfanyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30536983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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